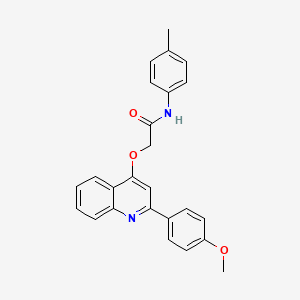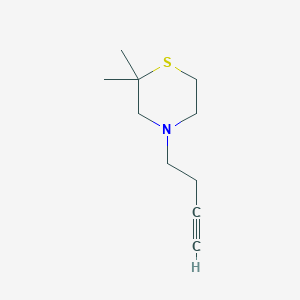
3-Phenylsulfanylbenzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylsulfanylbenzenesulfonyl fluoride is an organosulfur compound that features both a sulfonyl fluoride group and a phenylsulfanyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylsulfanylbenzenesulfonyl fluoride typically involves the reaction of benzenesulfonyl chloride with thiophenol in the presence of a base, followed by fluorination. The general reaction scheme is as follows:
-
Formation of Phenylsulfanylbenzenesulfonyl Chloride
Reactants: Benzenesulfonyl chloride and thiophenol.
Conditions: Base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane).
Reaction: [ \text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_6\text{H}_5\text{SH} \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{S}\text{C}_6\text{H}_5 + \text{HCl} ]
-
Fluorination
Reactants: Phenylsulfanylbenzenesulfonyl chloride and a fluorinating agent (e.g., potassium fluoride).
Conditions: Organic solvent (e.g., acetonitrile) and phase transfer catalyst (e.g., 18-crown-6).
Reaction: [ \text{C}_6\text{H}_5\text{SO}_2\text{S}\text{C}_6\text{H}_5 + \text{KF} \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{S}\text{C}_6\text{H}_5\text{F} + \text{KCl} ]
Industrial Production Methods
Industrial production methods for sulfonyl fluorides, including this compound, often involve large-scale fluorination processes using sulfuryl fluoride gas (SO2F2) or other solid fluorinating reagents .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylsulfanylbenzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl fluoride group can be reduced to sulfonyl hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Formation of sulfonamides or sulfonate esters.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfonyl hydrides.
Applications De Recherche Scientifique
3-Phenylsulfanylbenzenesulfonyl fluoride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery.
Chemical Biology: Utilized in the study of enzyme inhibition and protein labeling.
Materials Science: Employed in the development of functional materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Phenylsulfanylbenzenesulfonyl fluoride involves its interaction with nucleophilic sites in biological molecules. The sulfonyl fluoride group can form covalent bonds with the hydroxyl groups of serine residues in enzymes, leading to enzyme inhibition. This covalent modification can alter the activity of the enzyme and affect various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl Fluoride: Lacks the phenylsulfanyl group, making it less versatile in certain synthetic applications.
Phenylsulfonyl Fluoride: Similar structure but with different reactivity due to the absence of the second phenyl group.
Thiophenol Derivatives: Contain the phenylsulfanyl group but lack the sulfonyl fluoride functionality.
Uniqueness
3-Phenylsulfanylbenzenesulfonyl fluoride is unique due to the presence of both the sulfonyl fluoride and phenylsulfanyl groups, which confer distinct reactivity and versatility in synthetic and biological applications. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various research fields .
Propriétés
IUPAC Name |
3-phenylsulfanylbenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2S2/c13-17(14,15)12-8-4-7-11(9-12)16-10-5-2-1-3-6-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFJQCYAGYJGML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=CC=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2564280.png)

![(2E,3E)-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]-3-hydrazinylidene-1-(4-methoxyphenyl)propan-1-one](/img/structure/B2564285.png)
![3-(4-tert-butylphenyl)-8-(3,4-dimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2564287.png)
![Ethyl 1-[3-(benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2564288.png)
![4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2564291.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2564296.png)
![N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2564298.png)


![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(phenylformamido)acetamide](/img/structure/B2564301.png)
